rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid: is a chiral compound with a pyrrolidine ring substituted with a fluorophenyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and pyrrolidine.
Key Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Industrial Production Methods:
Batch Processing: In industrial settings, the compound can be synthesized using batch processing techniques, where each step is carried out sequentially in large reactors.
Continuous Flow Synthesis: Alternatively, continuous flow synthesis can be employed for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the fluorophenyl group or the carboxylic acid group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the pyrrolidine ring.
Reduction Products: Reduced forms of the fluorophenyl group or carboxylic acid group.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Enzyme Inhibition Studies: It is used in studies to investigate its potential as an enzyme inhibitor.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
- (3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-4-(3-bromophenyl)pyrrolidine-3-carboxylic acid
Uniqueness:
- The presence of the fluorine atom in rac-(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties, making it distinct from its chloro- and bromo- counterparts. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
CAS No. |
1284354-95-5 |
---|---|
Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.